molecular formula C8H16O3S B3055448 Hept-6-en-1-yl methanesulfonate CAS No. 64818-37-7

Hept-6-en-1-yl methanesulfonate

Cat. No.: B3055448
CAS No.: 64818-37-7
M. Wt: 192.28 g/mol
InChI Key: GEPCNXOXMSQWCH-UHFFFAOYSA-N
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Description

Hept-6-en-1-yl methanesulfonate is an organic compound with the molecular formula C8H16O3S. It is a derivative of hept-6-en-1-ol, where the hydroxyl group is replaced by a methanesulfonate group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hept-6-en-1-yl methanesulfonate can be synthesized from hept-6-en-1-ol and methanesulfonyl chloride. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves continuous addition of methanesulfonyl chloride to a solution of hept-6-en-1-ol and a base in a suitable solvent. The reaction mixture is then purified using distillation or recrystallization techniques to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions: Hept-6-en-1-yl methanesulfonate primarily undergoes substitution reactions due to the presence of the methanesulfonate group, which is a good leaving group. It can participate in nucleophilic substitution reactions (S_N2) where the methanesulfonate group is replaced by a nucleophile.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles include halides, cyanides, and alkoxides.

    Conditions: These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.

Major Products: The major products of these reactions depend on the nucleophile used. For example, reaction with sodium iodide in acetone yields hept-6-en-1-yl iodide .

Scientific Research Applications

Hept-6-en-1-yl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of hept-6-en-1-yl methanesulfonate involves the formation of a reactive intermediate through the cleavage of the carbon-oxygen bond in the methanesulfonate group. This intermediate can then react with nucleophiles to form new carbon-nucleophile bonds. The methanesulfonate group acts as a leaving group, facilitating the substitution reaction .

Comparison with Similar Compounds

    Hept-6-en-1-yl Chloride: Similar in structure but with a chloride leaving group instead of methanesulfonate.

    Hept-6-en-1-yl Bromide: Another similar compound with a bromide leaving group.

Uniqueness: Hept-6-en-1-yl methanesulfonate is unique due to the presence of the methanesulfonate group, which is a better leaving group compared to halides. This makes it more reactive in nucleophilic substitution reactions, allowing for more efficient synthesis of target molecules .

Properties

IUPAC Name

hept-6-enyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3S/c1-3-4-5-6-7-8-11-12(2,9)10/h3H,1,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPCNXOXMSQWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80495713
Record name Hept-6-en-1-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64818-37-7
Record name Hept-6-en-1-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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